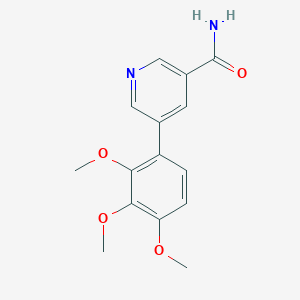![molecular formula C23H28N2O3 B4252974 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B4252974.png)
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
概要
説明
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, a piperidinone ring, and a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Construction of the Piperidinone Ring: The piperidinone ring can be formed through a cyclization reaction involving a suitable precursor such as a keto-amine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The isoquinoline moiety is known to interact with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics . This can lead to the inhibition of cell division and induce apoptosis in cancer cells. Additionally, the compound may interact with neurotransmitter receptors in the brain, modulating their activity and potentially providing therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Shares the isoquinoline moiety but lacks the piperidinone ring and methoxybenzyl group.
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: A quinoline-sulfonamide derivative with similar structural features.
Uniqueness
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one is unique due to the combination of its isoquinoline, piperidinone, and methoxybenzyl moieties
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-21-9-4-6-18(14-21)15-25-12-5-11-23(27,22(25)26)17-24-13-10-19-7-2-3-8-20(19)16-24/h2-4,6-9,14,27H,5,10-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPXVJKQBLMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2=O)(CN3CCC4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B4252901.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4252908.png)
![ethyl 1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B4252916.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4252922.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide trifluoroacetate](/img/structure/B4252925.png)
![N-(2-furylmethyl)-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}prop-2-en-1-amine](/img/structure/B4252926.png)
![2-{[4-(1H-pyrazol-3-yl)phenyl]thio}acetamide](/img/structure/B4252940.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B4252944.png)
![5-(acetylamino)-2-chloro-N-[(5-methylpyrazin-2-yl)methyl]benzamide](/img/structure/B4252956.png)

![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-propan-2-yl-1,3-thiazole-2-carboxamide](/img/structure/B4252991.png)
![N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B4252992.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(5-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4252994.png)
![[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4253000.png)
